molecular formula C9H7BrN2O2 B13053525 2-(6-Bromo-2H-indazol-2-YL)acetic acid

2-(6-Bromo-2H-indazol-2-YL)acetic acid

Cat. No.: B13053525
M. Wt: 255.07 g/mol
InChI Key: PTJQWNWSHMILOH-UHFFFAOYSA-N
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Description

2-(6-Bromo-2H-indazol-2-YL)acetic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a bromine atom at the 6th position of the indazole ring and an acetic acid moiety makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2H-indazol-2-YL)acetic acid typically involves the bromination of indazole derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 6-bromoindazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2H-indazol-2-YL)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(6-Bromo-2H-indazol-2-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2H-indazol-2-YL)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.

    2-(6-Chloro-2H-indazol-2-YL)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    2-(6-Fluoro-2H-indazol-2-YL)acetic acid: Contains a fluorine atom, leading to different chemical and biological properties.

Uniqueness

2-(6-Bromo-2H-indazol-2-YL)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Its combination of the indazole ring and acetic acid moiety also contributes to its distinct chemical and biological properties.

Biological Activity

2-(6-Bromo-2H-indazol-2-YL)acetic acid is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom at the 6th position of the indazole ring and an acetic acid functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN2O2C_9H_8BrN_2O_2. The presence of the bromine atom enhances its reactivity compared to other halogenated derivatives, making it a valuable candidate for various biological studies.

Property Value
Molecular FormulaC9H8BrN2O2C_9H_8BrN_2O_2
Molecular Weight244.08 g/mol
SolubilitySoluble in organic solvents

Enzyme Interaction

Preliminary studies indicate that this compound interacts with various enzymes, particularly cytochrome P450, which is crucial for drug metabolism. This interaction can lead to either inhibition or activation of the enzyme, depending on specific conditions and concentrations used.

Anticancer Properties

This compound has shown promising anticancer properties. It induces apoptosis in certain cancer cell lines, suggesting potential therapeutic applications in oncology. For example, it has been observed to inhibit cell growth by inducing cell cycle arrest and apoptosis in various cancer models.

Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human breast cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and death.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Key Differences Biological Activity
6-BromoindazoleLacks acetic acid moietyLess versatile; limited biological activity
2-(6-Chloro-2H-indazol-2-YL)acetic acidContains chlorine instead of bromineAltered reactivity and biological profile
2-(6-Fluoro-2H-indazol-2-YL)acetic acidContains fluorineDifferent pharmacokinetic properties

The unique bromine substitution in this compound enhances its reactivity compared to other halogenated derivatives, allowing for specific interactions not available to compounds with chlorine or fluorine.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Modulation of Enzyme Activity : By interacting with cytochrome P450, it can alter the metabolism of various substrates.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Influence on Signaling Pathways : It has been shown to affect signaling pathways related to cell proliferation and survival, such as the Akt signaling pathway .

Research Findings and Future Directions

Research is ongoing to fully elucidate the biological mechanisms and therapeutic potential of this compound. Current studies are focusing on:

  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(6-bromoindazol-2-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-7-2-1-6-4-12(5-9(13)14)11-8(6)3-7/h1-4H,5H2,(H,13,14)

InChI Key

PTJQWNWSHMILOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1Br)CC(=O)O

Origin of Product

United States

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